![molecular formula C22H23N3O3S2 B2899406 (E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477295-25-3](/img/structure/B2899406.png)
(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a 3,6-dimethylbenzo[d]thiazole ring system. The E-configuration of the imine bond in the thiazol-2(3H)-ylidene moiety is critical for its stereochemical stability and biological interactions. Its synthesis likely involves Friedel-Crafts acylation, hydrazide formation, and subsequent cyclization with sulfur-containing reagents, as described in analogous protocols for triazole and thiadiazole derivatives . Key spectral characteristics include:
生物活性
(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antiviral activities. The biological mechanisms involve the modulation of cellular pathways that regulate apoptosis and cell proliferation.
Antitumor Activity
-
Mechanism of Action :
- The compound targets specific cancer cell lines, inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins.
- It has shown selective cytotoxicity against various cancer cell types, including breast and lung cancer cells.
-
Case Studies :
- A study demonstrated that the compound exhibited IC50 values in the nanomolar range against human breast cancer cell lines, indicating potent antitumor efficacy .
- Another investigation reported that derivatives of similar structures showed enhanced activity against ovarian and colon carcinoma cells, suggesting a broader application for compounds within this chemical class .
Antiviral Activity
-
Mechanism of Action :
- The compound has been evaluated for its antiviral properties against viruses such as Zika virus (ZIKV). It appears to inhibit viral replication by targeting viral RNA synthesis.
- Computational docking studies have suggested that the compound binds effectively to viral proteins, disrupting their function.
-
Research Findings :
- In vitro studies revealed that certain derivatives demonstrated significant antiviral activity with IC50 values below 5 μM against ZIKV, highlighting their potential as therapeutic agents .
- The antiviral mechanism is believed to involve interference with viral entry into host cells and subsequent replication processes.
Data Tables
Activity Type | Cell Line/Pathogen | IC50 (μM) | Mechanism |
---|---|---|---|
Antitumor | Breast Cancer | <0.01 | Induction of apoptosis |
Antitumor | Lung Cancer | <0.05 | Caspase activation |
Antiviral | Zika Virus | <5 | Inhibition of viral RNA replication |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction parameters:
- Temperature : Maintain 60–80°C during sulfamoylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysts : Employ triethylamine or DMAP to accelerate acylation steps .
- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., allyl groups at δ 5.1–5.8 ppm) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 485.15) and detect fragmentation patterns .
- X-ray Crystallography : Resolve E-isomer geometry and bond angles for crystallographic validation .
Q. What strategies address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Surfactants : Add 0.1% Tween-80 to improve aqueous dispersion .
- Co-solvency : Combine ethanol and PEG-400 (1:1) for pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism of sulfamoyl group transfer in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying pH (6–8) and temperatures to identify rate-limiting steps .
- Isotopic Labeling : Use ³⁵S-labeled sulfamoyl donors to trace transfer pathways via autoradiography .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both microdilution (MIC) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .
- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding affinity to DHFR (dihydrofolate reductase), a hypothesized target .
- Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies across studies (e.g., IC₅₀ variability in cancer cell lines) .
Q. How can isomer-specific pharmacological activity be investigated for the E- vs. Z-isomers?
- Methodological Answer :
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group and Bioactivity Implications
- Sulfamoyl vs. Sulfonyl Groups : The diallylsulfamoyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to methylsulfonyl groups in ’s compound. This difference could influence pharmacokinetics and target binding .
- Thiazole vs. Thiadiazole Cores : The benzo[d]thiazole ring in the target compound provides a planar aromatic system distinct from the thiadiazole in compounds 6 and 4g. This structural variation affects π-π stacking interactions with biological targets .
- E/Z Isomerism : The E-configuration in the target compound and ’s benzylidene derivative contrasts with the Z-isomer in . Stereochemistry impacts molecular geometry and binding affinity to enzymes or receptors .
Spectral and Analytical Comparisons
- IR Spectroscopy : The absence of νC=O in the target compound (due to cyclization) distinguishes it from compounds 6 and 4g, which retain carbonyl groups .
- NMR Profiles : Aromatic proton environments vary significantly; for example, the dimethylbenzothiazole in the target compound causes upfield shifts compared to phenyl-substituted analogs .
Bioactivity Clustering and Predictive Insights
- Structural Similarity and Mode of Action: Compounds with benzamide cores (e.g., target compound, 4g, 6) are clustered in bioactivity profiles, suggesting shared targets like kinases or proteases. However, the diallylsulfamoyl group may confer unique inhibition patterns compared to dimethylamino or chlorophenyl substituents .
- Chemical-Genetic Profiling: Minor structural changes (e.g., sulfamoyl vs. sulfonyl) can drastically alter bioactivity, as shown in ’s fitness-defect-based clustering .
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-10-8-17(9-11-18)21(26)23-22-24(4)19-12-7-16(3)15-20(19)29-22/h5-12,15H,1-2,13-14H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWPAVBDHHPMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。